molecular formula C9H11NO4 B2407408 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid CAS No. 1779881-69-4

4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid

Cat. No.: B2407408
CAS No.: 1779881-69-4
M. Wt: 197.19
InChI Key: MMIZLWPMQUQSIN-UHFFFAOYSA-N
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Description

4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid is a versatile small molecule scaffold with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.2 g/mol . This compound is characterized by the presence of an oxazole ring fused to an oxane ring, with a carboxylic acid functional group attached to the oxane ring. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of oxane derivatives with oxazole precursors in the presence of suitable catalysts and solvents . The reaction conditions often require moderate temperatures and specific pH levels to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid is unique due to the combination of the oxazole and oxane rings, which imparts distinct chemical properties and reactivity. This makes it a valuable scaffold for the development of new compounds with diverse applications in research and industry .

Properties

IUPAC Name

4-(1,2-oxazol-5-yl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-8(12)9(2-5-13-6-3-9)7-1-4-10-14-7/h1,4H,2-3,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIZLWPMQUQSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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